![molecular formula C19H20ClN3O2S B2696135 5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-15-3](/img/structure/B2696135.png)

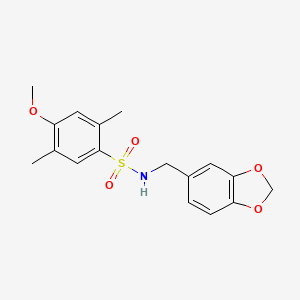

5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications

Synthesis and Chemical Properties

A Facile Synthesis of Isoxazolo and Thiazolo Derivatives :This study outlines a method for synthesizing a new ring system involving thieno[2,3-d]pyrimidine derivatives. The process entails reacting specific precursors under controlled conditions to yield structurally diverse compounds, highlighting the synthetic versatility of pyrimidine derivatives in creating complex heterocyclic systems (Abdel-fattah et al., 1998).

Antitumor Activity of Pyrido[2,3-d]pyrimidine :This research demonstrates the synthesis of 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines and investigates their antitumor activities. It underscores the significance of pyrimidine derivatives as potential therapeutic agents against cancer, showcasing the pharmaceutical applications of such compounds (Grivsky et al., 1980).

Applications in Catalysis and Material Science

Thiourea Dioxide as a Recyclable Catalyst :This study explores the use of thiourea dioxide in water as a catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. The research highlights the environmental benefits and practicality of using water as a reaction medium and thiourea dioxide's role in promoting efficient, greener synthesis processes (Verma & Jain, 2012).

Structural and Spectral Exploration

Structural and Computational Exploration of Pyrido[2,3-d]pyrimidine Derivatives :A comprehensive study combining synthetic chemistry with computational and spectral analysis methods to elucidate the structures of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. This approach provides insights into the electronic structures, UV-visible and FT-IR spectroscopy, and X-ray diffraction analysis, contributing to the understanding of the properties and potential applications of these compounds (Ashraf et al., 2019).

Future Directions

The potential of compounds with pyrimidine moiety is still not exhausted, despite decades of search for bioactive agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-4-7-12-10-21-17-15(18(24)23(3)19(25)22(17)2)16(12)26-11-13-8-5-6-9-14(13)20/h5-6,8-10H,4,7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPRAGPWQCZLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C2C(=C1SCC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)

![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)